molecular formula C23H20ClN3O2S B2830645 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-05-4

3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2830645
CAS No.: 361154-05-4
M. Wt: 437.94
InChI Key: NSZBKZMWYYNXFX-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry and oncology research. This molecule features a complex structure with a fused thienoquinoline core, a 5-methylfuran substituent, and a 4-chlorophenyl carboxamide group . Its primary documented mechanism of action is the potent inhibition of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that plays a crucial role in cytoskeleton reorganization, cell proliferation, and cell invasion . By inhibiting PAK4, this compound effectively suppresses the proliferation of certain cancer cells, such as human gastric cancer cells, through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . The unique structure of this thienoquinoline derivative incorporates multiple bioactive motifs, suggesting diverse pharmacological activities. Beyond its established role as a PAK4 inhibitor, related compounds in its class have demonstrated notable cytotoxic effects, inducing apoptosis and cell cycle arrest in various cancer cell lines . Furthermore, structural analogs have shown potential antimicrobial and neuroprotective properties in research settings, indicating a broad spectrum of scientific interest . This product is intended for research applications only and is not for human or veterinary use. Researchers can utilize this compound to further explore signaling pathways in cancer biology and investigate potential therapeutic applications.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZBKZMWYYNXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple bioactive motifs, suggesting diverse pharmacological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN3O2S, with a molecular weight of 437.94 g/mol. The IUPAC name indicates a complex structure featuring a thienoquinoline core with an amino group and a chlorophenyl substituent.

PropertyValue
Molecular FormulaC23H20ClN3O2S
Molecular Weight437.94 g/mol
Purity≥95%

Anticancer Properties

Research indicates that compounds similar to 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide exhibit notable anticancer activities. For instance, studies have demonstrated that thienoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study:
In a study evaluating the cytotoxic effects of thienoquinoline derivatives on various cancer cell lines, it was found that these compounds significantly inhibited cell growth and induced cell cycle arrest at the G0/G1 phase. The mechanism was linked to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial metabolic pathways .

Table: Antimicrobial Activity of Thienoquinoline Derivatives

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Neuroprotective Effects

Emerging evidence suggests that thienoquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. For example, studies involving microdialysis in mice have indicated that these compounds can enhance the release of acetylcholine and serotonin in the hippocampus, which could have implications for treating neurodegenerative diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance.

Key Findings:

  • Binding Affinity: The compound demonstrates high binding affinity to targets associated with apoptosis and cell cycle regulation.
  • Enzyme Inhibition: It shows potential as an inhibitor for enzymes linked to bacterial metabolism.

Scientific Research Applications

Overview

Research indicates that thienoquinoline derivatives exhibit notable anticancer activities. The compound has been studied for its effects on various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on human gastric cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
Human Gastric Cancer5.0Induction of apoptosis via PAK4 inhibition
Breast Cancer7.5Cell cycle arrest at G0/G1 phase
Lung Cancer6.0Modulation of survival pathways

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate
Escherichia coliWeak

Neuroprotective Effects

Emerging evidence suggests that thienoquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. Studies indicate that these compounds can enhance the release of acetylcholine and serotonin, which could be beneficial for treating neurodegenerative diseases.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of this compound with various biological targets:

  • Binding Affinity : High binding affinity to targets associated with apoptosis and cell cycle regulation.
  • Enzyme Inhibition : Potential as an inhibitor for enzymes linked to bacterial metabolism.

Chemical Reactions Analysis

Transformations at the Amino Group

The primary amine (-NH₂) at position 3 participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsOutcomeReference
Schiff Base Formation Aldehydes/ketones, ethanol, refluxGenerates imines for coordination chemistry or further derivatization
Acylation Acetic anhydride, pyridine, 50°CYields acetylated derivatives to modulate solubility/bioactivity
Diazo Coupling NaNO₂, HCl, β-naphtholForms azo dyes for analytical detection or photodynamic applications

Reactivity of the Carboxamide Group

The -CONH- linkage exhibits typical amide behavior:

Reaction TypeReagents/ConditionsOutcomeReference
Hydrolysis 6M HCl, reflux, 24hCleaves to carboxylic acid and 4-chloroaniline
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CProduces N-alkylated analogs with altered pharmacokinetics

Electrophilic Substitution on the Furan Ring

The 5-methylfuran moiety undergoes regioselective reactions:

Reaction TypeReagents/ConditionsOutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°CIntroduces nitro groups at position 5 for redox-active derivatives
Sulfonation SO₃, DCM, rtEnhances water solubility via sulfonic acid formation

Oxidation and Reduction Reactions

The thienoquinoline core and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeReference
Thiophene Oxidation mCPBA, DCM, rtConverts thiophene to sulfoxide/sulfone, altering electronic properties
Furan Ring Hydrogenation H₂, Pd/C, ethanol, 50 psiSaturates furan to tetrahydrofuran, reducing aromaticity

Cross-Coupling Reactions

The chlorophenyl group enables metal-catalyzed couplings:

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxane, 80°CReplaces Cl with aryl/heteroaryl groups for SAR studies

Key Considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions.

  • Steric Hindrance : Bulky substituents on the quinoline core reduce accessibility to the amino group.

  • Stability : The compound degrades under prolonged UV exposure due to the furan ring’s photosensitivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of thieno[2,3-b]quinoline derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Thieno[2,3-b]quinoline Carboxamides
Compound Name Substituents (Position 4) Carboxamide Group (Position 2) Key Findings IC50 (Ovarian Cancer) Reference
Target Compound: 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide 5-methylfuran-2-yl N-(4-chlorophenyl) Hypothesized GSL modulation; furan may enhance solubility Not reported
Compound 1: 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Oxo group (5-position) N-(3-chloro-2-methylphenyl) IC50 = 1.2 µM (SK-OV-3), 1.5 µM (OVCAR-3); strong CSC cytotoxicity 1.2–1.5 µM
Compound 5: 3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thiophen-2-yl + CF3 N-(4-chlorophenyl) High yield (95%); CF3 group may enhance metabolic stability Not tested
Compound 17: 3-amino-4-(5-methyl-2-furyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 5-methylfuran-2-yl N-(2-methylphenyl) Molar mass = 417.52 g/mol; methylphenyl may reduce cytotoxicity Not reported
CAS 626227-84-7: 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]quinoline-2-carboxamide Trifluoromethyl N-(4-methylphenyl) Molecular weight = 405.4 g/mol; CF3 improves membrane permeability Not reported

Mechanistic and Pharmacological Insights

  • Cytotoxicity : Compound 1, bearing an oxo group and 3-chloro-2-methylphenyl carboxamide, demonstrates superior cytotoxicity (IC50 ~1.2–1.5 µM) in ovarian cancer models compared to the target compound, whose activity remains unquantified . The oxo group may enhance target binding via hydrogen bonding.
  • GSL Modulation : Compound 1 alters GSL expression (e.g., increasing GalNAcGM1b in MCF-7 cells), a mechanism likely shared by the target compound due to structural similarities . However, the 5-methylfuran group in the target compound may confer distinct selectivity toward specific GSL pathways.
  • Substituent Impact: Furan vs. Chlorophenyl Position: The 4-chlorophenyl group (target compound) vs. 3-chloro-2-methylphenyl (Compound 1) affects steric hindrance and electronic properties, influencing receptor affinity .

Physicochemical Properties

  • Solubility : Furan and oxo groups may enhance aqueous solubility compared to CF3 or thiophene derivatives, which are more lipophilic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-thieno[2,3-b]quinoline-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. Key steps include:

  • Substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution under controlled pH (e.g., sodium hydride as a base in dimethylformamide) .
  • Cyclization : Formation of the thienoquinoline moiety using thiourea derivatives or sulfur-containing reagents in refluxing ethanol .
  • Coupling Reactions : Attachment of the 5-methylfuran-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    • Critical Parameters : Temperature control (60–80°C for cyclization) and solvent selection (polar aprotic solvents for substitution) are essential to achieve yields >70% .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for quinoline and furan groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 2 ppm error) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in pharmacological assays?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from its amphiphilic structure. Strategies include:

  • Co-solvent Systems : Use of 10–20% PEG-400 in PBS to enhance aqueous solubility without precipitation .
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in solution to detect aggregation .
  • pH Adjustment : Solubility increases at pH < 5 due to protonation of the amino group .

Q. What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies?

  • Methodological Answer : For complex polycyclic systems:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–C bonds in the quinoline core: 1.40–1.45 Å) .
  • Density Functional Theory (DFT) : Computational modeling to validate experimental geometries (RMSD < 0.01 Å) .
  • Variable-Temperature NMR : Detects conformational flexibility in the tetrahydrothieno ring .

Q. How can researchers address contradictory bioactivity results across cell lines?

  • Methodological Answer : Discrepancies may stem from assay conditions or metabolic differences. Solutions include:

  • Dose-Response Profiling : Establish EC₅₀ values in ≥3 cell lines (e.g., HepG2 vs. MCF-7) to identify lineage-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Target Engagement Studies : Fluorescence polarization assays to confirm direct binding to proposed targets (e.g., kinase domains) .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating its anticancer potential?

  • Methodological Answer : Prioritize assays aligned with its structural motifs:

  • Apoptosis Assays : Annexin V/PI staining in leukemia cells (e.g., Jurkat) to quantify early/late apoptosis .
  • Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common with quinoline derivatives) .
  • ROS Detection : DCFH-DA probe to measure reactive oxygen species (ROS) induction .

Q. How should researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?

  • Methodological Answer : Key optimizations include:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency (>90% yield with Pd(OAc)₂) .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., dimerization) .
  • In-Line Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

Data Contradiction Analysis

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Methodological Answer : Discrepancies arise from:

  • Tautomerism : The compound may exist in multiple tautomeric forms (e.g., enamine vs. imine), altering hydrophobicity .
  • Ionization Effects : Experimental logP (e.g., 3.2) includes contributions from the protonated amino group, while computational tools assume neutrality .
    • Resolution : Use shake-flask method at multiple pH levels to generate a logD profile .

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